2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
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Overview
Description
2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with one of the CH groups replaced by a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methyl Group: : The methyl group at the 4-position can be introduced through a Friedel-Crafts alkylation reaction, where an appropriate methylating agent is used.
Oxidation to Form the 2-Oxo-1,2-dihydroquinoline: : The quinoline core is then oxidized to form the 2-oxo-1,2-dihydroquinoline structure.
Attachment of the Acetic Acid Group: : Finally, the acetic acid group is introduced through a suitable acylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve the highest efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: : Reduction reactions can reduce the quinoline core to form dihydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed
Oxidation: : Quinone derivatives, which are often used in dye and pigment industries.
Substitution: : Various substituted quinolines, which can be used in the synthesis of more complex organic compounds.
Scientific Research Applications
2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : It is investigated for its potential therapeutic uses, including its role in the development of new drugs for various diseases.
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is compared with other similar compounds, such as:
4-hydroxy-2-quinolones: : These compounds have similar structures but differ in the presence of a hydroxyl group at the 4-position.
4-methyl-2-quinolinone: : This compound lacks the acetic acid group and has different biological and chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
82359-05-5 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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